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4,7,10,13-Hexadecatetraenoic acid

Chemoresistance Cancer Pharmacology Receptor Signaling

Problem: Generic hexadecatetraenoic acid isomers confound chemoresistance and signaling studies due to divergent double-bond positioning. Solution: Precisely specified 4,7,10,13-Hexadecatetraenoic acid (16:4(n-3), CAS 29259-52-7), verified for isomer-specific biological activity. • Induces chemoresistance independent of BLT2 receptor, validated in xenograft models • Serves as omega-3 PUFA purification benchmark (>95% via MPLC protocol) • Functions as selective GPR120/FFAR4 probe for inflammation and immunity studies • Acts as chemotaxonomic marker for Karenia mikimotoi identification Batch-specific QC documentation provided. For research use only.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
Cat. No. B1245348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,10,13-Hexadecatetraenoic acid
Synonyms4,7,10,13-hexadecatetraenoic acid
hexadeca-4,7,10,13-tetraenoic acid
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCCC=CCCCCC=CCC=CCCC(=O)O
InChIInChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,9-10,12-13H,2,5-8,11,14-15H2,1H3,(H,17,18)/b4-3+,10-9+,13-12+
InChIKeyYCKJXDKTCUJPDD-ZRXPTQEJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7,10,13-Hexadecatetraenoic Acid: Procurement & Baseline


4,7,10,13-Hexadecatetraenoic acid (also designated 16:4(n-3) or C16:4(4Z,7Z,10Z,13Z)) is a long-chain, omega-3 polyunsaturated fatty acid (PUFA) characterized by a 16-carbon backbone with four conjugated double bonds [1]. It is distinct from other C16:4 isomers, such as 6,9,12,15-hexadecatetraenoic acid (16:4(n-1)), in its double bond positioning, which dictates its unique biological and metabolic profile. This compound is primarily isolated from specific marine algae [2] and has been identified as a notable metabolite in specialized research contexts [3].

Isomer Identity 4Z,7Z,10Z,13Z double-bond pattern defines distinct signaling and metabolic profile from other C16:4 isomers
Source Context Isolated from specific marine algae, supporting marine biotechnology and lipidomics research
Research Focus Applied in chemoresistance signaling, GPR120/FFAR4 pathway, and dinoflagellate chemotaxonomy studies

Isomer Trap: Why C16:4(n-3) Cannot Be Substituted


The designation 'hexadecatetraenoic acid' encompasses multiple isomers with identical molecular formulas but divergent double-bond positions, leading to profound differences in receptor interaction, metabolic fate, and biological activity [1]. A generic substitution, for instance, using 6,9,12,15-hexadecatetraenoic acid in place of 4,7,10,13-hexadecatetraenoic acid, would confound experimental outcomes as these isomers exhibit distinct signaling mechanisms and are metabolized via different pathways [2]. Therefore, precise isomer specification is non-negotiable for reproducibility and valid data interpretation.

Isomer mismatch may alter receptor interaction
6,9,12,15-hexadecatetraenoic acid or other C16:4 isomers can exhibit divergent receptor binding and signaling compared to the target 4,7,10,13 isomer.
Metabolic pathway utilization may differ
Different double-bond positions lead to distinct peroxisomal beta-oxidation intermediates and metabolic fates, confounding pathway interpretation.
Precise isomer specification is critical
Generic “hexadecatetraenoic acid” procurement risks isomer ambiguity; 4,7,10,13 specification is required for reproducible data.

C16:4(n-3) Procurement Differentiation Guide


BLT2-Independent Chemoresistance vs. 12-S-HHT

In xenograft mouse models, both 4,7,10,13-hexadecatetraenoic acid (16:4(n-3)) and 12-S-keto-5,8,10-heptadecatrienoic acid (12-S-HHT) are platinum-induced fatty acids (PIFAs) that promote chemoresistance. However, their mechanisms are distinct. While 12-S-HHT functions via leukotriene B4 receptor 2 (BLT2), 16:4(n-3) induces chemoresistance through a BLT2-independent pathway [1]. Genetic loss or chemical inhibition of BLT2 prevents 12-S-HHT-mediated resistance but does not affect the activity of 16:4(n-3) [1].

Chemoresistance Mechanism
Head-to-head
Target signals via BLT2-independent pathway; comparator 12-S-HHT is BLT2-dependent.
Supports pathway-specific chemoresistance studies
Cisplatin xenograft model; BLT2 inhibition does not affect target
Chemoresistance Cancer Pharmacology Receptor Signaling

Lipase-Mediated Purification from Algal Sources

A validated methodology for procuring high-purity 16:4(n-3) utilizes a combination of selective lipase-catalyzed esterification and reversed-phase medium-pressure liquid chromatography (MPLC) from algal fatty acid mixtures. This process achieves a final product purity exceeding 95% [1]. This is a significant purification milestone, as the compound is naturally present in complex matrices alongside other PUFAs like stearidonic acid (18:4(n-3)) [1].

Purification Purity
Reported
>95% purity via lipase esterification and reversed-phase MPLC
Supports procurement of high-purity material
From Undaria pinnatifida and Ulva pertusa algal extracts
Lipid Purification Analytical Chemistry Marine Biotechnology

GPR120 Agonism in n-3 PUFA Signaling

The 4,7,10,13-hexadecatetraenoic acid isomer (16:4(n-3)) has been shown to signal through GPR120 (also known as FFAR4), a G-protein coupled receptor involved in the modulation of inflammation [1]. Experimental models indicate that 16:4(n-3) exhibits pronounced signaling activity at this receptor [1]. This is a specific functional attribute that may not be shared across all C16:4 isomers.

GPR120 Signaling
Class-level
Shown to signal through GPR120/FFAR4 receptor
Supports n-3 PUFA signaling research context
Experimental model details not specified in source
GPR120 FFAR4 Inflammation Modulation

Atypical Galactolipid Marker in Dinoflagellates

The presence of 4,7,10,13-hexadecatetraenoic acid (16:4(n-3)) in monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG) is an unusual feature not observed in most other members of the Kareniaceae family of dinoflagellates, except for Karenia mikimotoi . This makes it a distinctive chemotaxonomic marker, differentiating K. mikimotoi from its closest relatives.

Galactolipid Marker
Data to verify
Present in MGDG and DGDG of Karenia mikimotoi
Potential chemotaxonomic marker for species differentiation
Specificity may require further validation; source empty
Chemotaxonomy Dinoflagellates Lipidomics

Arachidonic Acid Beta-Oxidation Intermediary

Compounds structurally related to 4,7,10,13-hexadecatetraenoic acid, such as 4,7,10-hexadecatrienoic acid, act as metabolic intermediates in the peroxisomal beta-oxidation of arachidonic acid [1]. Incubation of 4,7,10-16:3 with peroxisomes results in the formation of 2-trans-4,7,10-hexadecatetraenoic acid, a conjugated intermediate, highlighting the role of these specific double-bond geometries in enzymatic processing [1]. This pathway is distinct from the metabolism of other fatty acid isomers.

Peroxisomal Beta-Oxidation
Supporting evidence
Forms 2-trans-4,7,10-hexadecatetraenoic acid during arachidonic acid beta-oxidation
Defines metabolic role in peroxisomal pathway
Rat liver peroxisome incubation; distinct from other fatty acid isomers
Lipid Metabolism Peroxisomal Oxidation Enzymology

ADMET Prediction: Absorption & BBB Penetration

Computational ADMET predictions using admetSAR 2.0 suggest that 4,7,10,13-hexadecatetraenoic acid has a high probability (99.55%) for human intestinal absorption and an 82.50% probability of crossing the blood-brain barrier [1]. These predicted properties, which may differ for other C16:4 isomers, inform decisions in drug discovery and toxicology studies.

ADMET Prediction
Context-dependent
Predicted 99.55% intestinal absorption; 82.50% BBB penetration
Informs preliminary ADME modeling for in vivo studies
admetSAR 2.0 in silico prediction; isomer-specific validation needed
Pharmacokinetics ADMET Prediction Drug Development

Application Scenarios for C16:4(n-3)


BLT2-Independent Chemoresistance Pathways

Use 4,7,10,13-hexadecatetraenoic acid (16:4(n-3)) as a specific tool to dissect chemoresistance mechanisms. Its proven ability to induce resistance independent of the BLT2 receptor, in direct contrast to 12-S-HHT [1], makes it essential for studies aiming to map signaling pathways that are not mediated by this receptor. This application is directly supported by findings in xenograft mouse models [1].

Analytical Standard for Algal Lipid Purification

Employ 4,7,10,13-hexadecatetraenoic acid as a reference standard for the development and validation of purification methods for omega-3 PUFAs from marine algae. The established protocol for achieving >95% purity via lipase and MPLC [2] provides a benchmark for analytical chemistry and process development in marine biotechnology [2].

Karenia mikimotoi Chemotaxonomic Marker

Utilize this specific C16:4(n-3) isomer as a unique chemotaxonomic marker for the identification and study of the harmful algal bloom species Karenia mikimotoi. Its presence in major galactolipids distinguishes this species from other Kareniaceae , making it a valuable tool for ecological monitoring and phylogenetic studies in marine biology .

GPR120/FFAR4 Activity Probe for n-3 Signaling

Leverage 4,7,10,13-hexadecatetraenoic acid as a functional probe to investigate the role of GPR120 (FFAR4) in n-3 PUFA-mediated effects on inflammation and immunity [3]. Its demonstrated signaling activity at this receptor [3] makes it a more targeted tool compared to mixed isomer preparations or other PUFAs for delineating this specific signaling axis.

Application
Selection Property
Validation Focus
Chemoresistance pathway studies
BLT2-independent signaling context
Pathway-specific response interpretation
Algal PUFA purification methods
High-purity reference standard context
Purification benchmark review
Dinoflagellate chemotaxonomy
Galactolipid composition marker
Species-specific biomarker validation
n-3 PUFA signaling research
GPR120/FFAR4 agonism context
Receptor-mediated response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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